molecular formula C21H27N3O B11565834 N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11565834
M. Wt: 337.5 g/mol
InChI Key: WIYRUNQSVXJNSA-XQNSMLJCSA-N
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Description

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is an organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 4-methylaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-tert-Butylphenyl)methylene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide

Uniqueness

N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of both tert-butyl and methylphenyl groups. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C21H27N3O/c1-15-6-12-19(13-7-15)22-14-20(25)24-23-16(2)17-8-10-18(11-9-17)21(3,4)5/h6-13,22H,14H2,1-5H3,(H,24,25)/b23-16+

InChI Key

WIYRUNQSVXJNSA-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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